molecular formula C11H11NO B11916602 3,7-Dimethylisoquinolin-1(2H)-one

3,7-Dimethylisoquinolin-1(2H)-one

Cat. No.: B11916602
M. Wt: 173.21 g/mol
InChI Key: NRPABXWYNROARU-UHFFFAOYSA-N
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Description

3,7-Dimethylisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring, with two methyl groups attached at the 3rd and 7th positions and a ketone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,7-dimethyl-2-nitrobenzaldehyde with ammonium acetate in the presence of a reducing agent can yield the desired isoquinolinone compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are often employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,7-Dimethylisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The pathways involved can vary widely, from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family, lacking the methyl and ketone groups.

    1-Methylisoquinoline: A derivative with a single methyl group at the 1st position.

    3-Methylisoquinoline: A derivative with a single methyl group at the 3rd position.

    7-Methylisoquinoline: A derivative with a single methyl group at the 7th position.

Uniqueness

3,7-Dimethylisoquinolin-1(2H)-one is unique due to the presence of two methyl groups and a ketone group, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3,7-dimethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO/c1-7-3-4-9-6-8(2)12-11(13)10(9)5-7/h3-6H,1-2H3,(H,12,13)

InChI Key

NRPABXWYNROARU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(NC2=O)C

Origin of Product

United States

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